molecular formula C22H32O3 B163553 17-HDoHE CAS No. 90780-52-2

17-HDoHE

Cat. No.: B163553
CAS No.: 90780-52-2
M. Wt: 344.5 g/mol
InChI Key: SWTYBBUBEPPYCX-VIIQGJSXSA-N
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Description

17-HDoHE is a polyunsaturated fatty acid that is derived from docosahexaenoic acid (DHA). It carries a hydroxy substituent at the 17S-position . It is a metabolite of DHA in human blood and mouse brain, and serves as a precursor to 17(S)-resolvins . It has potent protective actions .


Synthesis Analysis

This compound is a primary mono-oxygenation product of docosahexaenoic acid, which is found in human whole blood, human leukocytes, and murine brain . It serves as a precursor to 17(S)-resolvins . A study showed that dietary encapsulation of DHA oil triggered a more efficient absorption of DHA, the metabolism of which was enhanced more than its own accretion .


Molecular Structure Analysis

The molecular formula of this compound is C22H32O3 . Its average mass is 344.488 Da and its monoisotopic mass is 344.235138 Da .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.0±0.1 g/cm3, a boiling point of 505.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.9 mmHg at 25°C . Its enthalpy of vaporization is 89.2±6.0 kJ/mol and its flash point is 273.4±26.6 °C . It has a molar refractivity of 107.4±0.3 cm3 .

Scientific Research Applications

  • Arthritic Pain Management :

    • 17(R)-hydroxy-docosahexaenoic acid (17(R)HDoHE), a precursor of the resolvin D series, and its product, aspirin-triggered resolvin D1 (AT-RvD1), have shown potent analgesic effects in animal models of arthritic pain. Particularly, 17(R)HDoHE reduced joint stiffness in an adjuvant-induced arthritis model, suggesting its potential as a new class of analgesics for inflammatory pain associated with arthritis (Xu & Ji, 2011).
    • In another study, both 17(R)HDoHE and AT-RvD1 displayed anti-hyperalgesic properties in adjuvant-induced arthritis in rats, further supporting their potential therapeutic application in treating inflammatory diseases (Lima‐Garcia et al., 2011).
  • Role in Platelet Function :

    • 12-lipoxygenase in thrombin-activated human platelets generates oxidized docosahexaenoic-acid-containing phospholipids, including HDOHE (hydroxydocosahexaenoic acid) derivatives. These findings indicate the production of a new family of oxidized phospholipid in activated platelets, suggesting a potential role in platelet function and inflammatory processes (Morgan et al., 2010).
  • Eosinophilic Airway Inflammation :

    • A study demonstrated the protective role of 12/15-lipoxygenase-derived lipid mediators, including HDoHE, in controlling eosinophilic airway inflammation. This suggests that 12/15-LOX-derived lipid mediators, like HDoHE, may offer a therapeutic strategy for conditions associated with airway inflammation (Miyata et al., 2021).
  • Metabolism of Docosahexaenoic Acid (DHA) :

    • A study on the facile preparation and structural determination of monohydroxy derivatives of DHA, including 17-HDoHE, provided methods for investigating the metabolism of DHA in tissues. This contributes to understanding the metabolic pathways and potential biological roles of these derivatives (Reynaud et al., 1993).

Safety and Hazards

The specific safety and hazards information for 17-HDoHE is not provided in the retrieved sources. For accurate safety and hazards information, it is recommended to refer to the Safety Data Sheet (SDS) of the compound .

Biochemical Analysis

Biochemical Properties

17-Hydroxy-DHA plays a crucial role in biochemical reactions, particularly in the context of inflammation and oxidative stress. It interacts with several enzymes, proteins, and other biomolecules. For instance, 17-Hydroxy-DHA acts as a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . Additionally, 17-Hydroxy-DHA inhibits the expression of cyclooxygenase-2 (COX-2) and reduces the levels of prostaglandin E2 (PGE2), which are key mediators of inflammation . It also interacts with 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators .

Cellular Effects

17-Hydroxy-DHA exerts various effects on different cell types and cellular processes. In hepatocytes, it has been shown to reduce hydrogen peroxide-induced DNA damage and oxidative stress . This compound also decreases the release of tumor necrosis factor-alpha (TNF-α) and the expression of 5-lipoxygenase in macrophages . Furthermore, 17-Hydroxy-DHA enhances the differentiation of B cells into antibody-secreting cells, thereby increasing the production of immunoglobulins . These effects highlight the compound’s role in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 17-Hydroxy-DHA involves several key interactions at the molecular level. It binds to PPARγ, acting as an agonist and modulating the expression of genes involved in lipid and glucose metabolism . Additionally, 17-Hydroxy-DHA inhibits COX-2 and reduces PGE2 levels, thereby exerting anti-inflammatory effects . It also decreases the expression of 5-lipoxygenase, reducing the production of leukotrienes . These interactions collectively contribute to the compound’s protective and anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 17-Hydroxy-DHA have been observed to change over time. The compound is relatively stable and can exert long-term effects on cellular function. For instance, dietary supplementation with DHA, which leads to the formation of 17-Hydroxy-DHA, has been shown to protect the liver from necroinflammatory injury over extended periods . In vitro studies have demonstrated that 17-Hydroxy-DHA can reduce oxidative stress and DNA damage in hepatocytes over time . These findings suggest that the compound’s protective effects are sustained over prolonged durations.

Dosage Effects in Animal Models

The effects of 17-Hydroxy-DHA vary with different dosages in animal models. At lower doses, the compound has been shown to exert protective effects, such as reducing oxidative stress and inflammation . At higher doses, there may be threshold effects, and the compound could potentially exhibit toxic or adverse effects. For example, excessive intake of DHA, leading to elevated levels of 17-Hydroxy-DHA, might result in imbalances in lipid metabolism . Therefore, it is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

17-Hydroxy-DHA is involved in several metabolic pathways, primarily related to lipid metabolism. It is a metabolite of DHA and serves as a precursor to other bioactive lipid mediators, such as protectin D1 . The formation of 17-Hydroxy-DHA involves the enzymatic action of lipoxygenases, which introduce a hydroxy group at the 17th carbon position of DHA . This compound also interacts with enzymes involved in the biosynthesis of leukotrienes and prostaglandins, modulating their production and activity .

Transport and Distribution

Within cells and tissues, 17-Hydroxy-DHA is transported and distributed through various mechanisms. It can be incorporated into cell membranes, influencing membrane fluidity and function . Additionally, 17-Hydroxy-DHA can interact with specific transporters and binding proteins that facilitate its movement across cellular compartments . The compound’s localization and accumulation within cells are crucial for its biological activity and effects.

Subcellular Localization

The subcellular localization of 17-Hydroxy-DHA plays a significant role in its activity and function. This compound can be found in various cellular compartments, including the cytoplasm and cell membranes . Its presence in these compartments allows it to interact with specific enzymes and receptors, modulating their activity and downstream signaling pathways . Additionally, post-translational modifications and targeting signals may direct 17-Hydroxy-DHA to specific organelles, further influencing its function and effects.

Properties

IUPAC Name

(4Z,7Z,10Z,13Z,15E,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTYBBUBEPPYCX-VIIQGJSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80904335
Record name 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 17-HDoHE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

90780-52-2
Record name (4Z,7Z,10Z,13Z,15E,19Z)-17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90780-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090780522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-Hydroxy-4,7,10,13,15,19-docosahexaenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80904335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-HDoHE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010213
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 17-HDoHE exert its biological effects?

A1: While the precise mechanism of action is still under investigation, research suggests that this compound may exert its effects through multiple pathways. One proposed mechanism involves its binding to specific receptors, such as ALX/FPR2 and GPR32, which are known to mediate the actions of specialized pro-resolving mediators (SPMs). [] Another mechanism involves the modulation of the activity of enzymes involved in inflammation and resolution, such as 5-lipoxygenase (5-LOX) and 12/15-lipoxygenase (12/15-LOX). [, ]

Q2: What are the downstream effects of this compound activation?

A2: this compound exhibits a range of biological activities, including:

  • Anti-inflammatory effects: this compound has been shown to reduce inflammation in various models, including LPS-induced neuroinflammation, [] bleomycin-induced lung fibrosis, [] and metabolic syndrome. [] These effects are attributed to its ability to modulate the production of pro-inflammatory cytokines and chemokines, as well as its role in promoting the resolution phase of inflammation. [, ]
  • Pro-resolving effects: this compound is a precursor to other SPMs, such as resolvin D1 (RvD1) and protectin DX (PDX), which play crucial roles in resolving inflammation and promoting tissue repair. [, ] Studies have shown that this compound can enhance the production of these SPMs in various cell types, including vascular cells and macrophages. [, ]
  • Neuroprotective effects: this compound has shown promising effects in preclinical models of neurodegenerative diseases, such as Alzheimer's disease. [] These effects are believed to be related to its anti-inflammatory and antioxidant properties.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H32O3, and its molecular weight is 344.49 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques like mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS) have been crucial in identifying and characterizing this compound. Specifically, studies have used these techniques to elucidate the fragmentation patterns of this compound derivatives, aiding in its structural determination. [, ]

Q5: What evidence supports the efficacy of this compound in preclinical models?

A5:

  • Inflammation and Resolution: Preclinical studies have demonstrated the ability of this compound to modulate inflammation and resolution in various models. For instance, in LPS-stimulated rat primary astrocyte-enriched cultures, this compound exhibited a neuroprotective effect by reducing the neurotoxicity of lipid fractions released by the stimulated astrocytes. [] Additionally, this compound played a crucial role in corneal wound healing in a study involving eosinophil-deficient mice. Topical application of this compound effectively restored the delayed corneal wound healing observed in these mice, highlighting its therapeutic potential in ocular surface repair. []
  • Metabolic Disorders: Research suggests that this compound may hold promise in addressing metabolic disorders. In a study investigating the impact of various PPAR ligands on inflammation resolution in astrocytes, this compound, induced by the PPARβ agonist GW501516, emerged as a significant pro-resolution substance, suggesting its potential in managing neuroinflammation. [] Furthermore, this compound demonstrated protective effects against end-stage renal disease in a study using atherosclerotic diabetic mice. Notably, it alleviated kidney fibrosis and mesangial expansion, indicating its potential as a therapeutic target for diabetic nephropathy. []
  • Cancer: Although not extensively explored in the provided research, the chemopreventive potential of DHA and its metabolites, including this compound, has been a subject of interest. Studies suggest that high dietary ratios of omega-3 to omega-6 fatty acids, particularly DHA, exhibit significant inhibitory effects on chemically-induced mammary carcinogenesis in rat models. This underscores the potential of DHA and its metabolites, including this compound, as promising candidates for cancer chemoprevention. []

Q6: How is this compound typically quantified in biological samples?

A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely employed for the quantitative analysis of this compound and other oxylipins in biological matrices like plasma, serum, and tissue samples. This technique offers high sensitivity and selectivity, enabling the accurate measurement of these lipid mediators. [, , , , , , , , , , , , ]

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